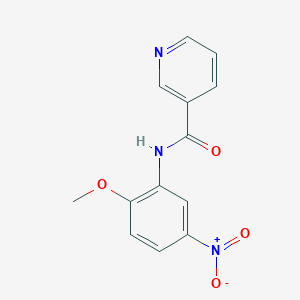
N-(2-methoxy-5-nitrophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)nicotinamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of nicotinamide derivatives and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of certain enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition of NAMPT activity has been shown to have potential therapeutic applications in the treatment of cancer and other metabolic disorders.
Mécanisme D'action
The mechanism of action of MNPN involves the inhibition of NAMPT activity, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various metabolic pathways, including energy production and DNA repair. The decrease in NAD+ levels due to MNPN inhibition can lead to the activation of certain cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
The inhibition of NAMPT activity by MNPN has been shown to have various biochemical and physiological effects. MNPN treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. MNPN treatment has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of metabolic disorders such as type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MNPN has several advantages for use in lab experiments, including its ability to selectively inhibit NAMPT activity and its potential therapeutic applications in cancer and metabolic disorders. However, MNPN has certain limitations, including its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
For research on MNPN include further investigation of its potential therapeutic applications in cancer and metabolic disorders, as well as the development of more efficient synthesis methods and the identification of potential side effects and toxicity. Additionally, the use of MNPN in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, MNPN is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively inhibit NAMPT activity and induce apoptosis in cancer cells makes it a potential anticancer agent, while its ability to increase insulin sensitivity and glucose uptake in adipocytes makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the potential applications and limitations of MNPN.
Méthodes De Synthèse
MNPN can be synthesized through a multistep process involving the reaction of a nicotinamide derivative with a nitrophenyl group. The synthesis method involves the use of various chemical reagents and solvents and requires careful monitoring of reaction conditions to achieve high yields and purity. The synthesis of MNPN is a complex process and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAAUALRYLMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


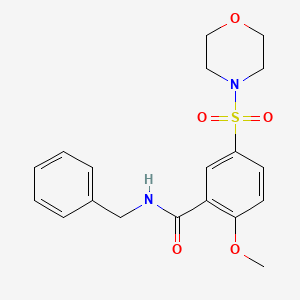
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
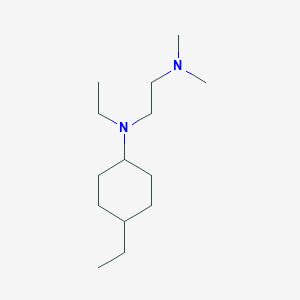
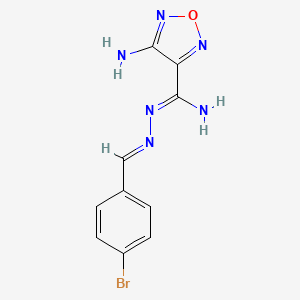
![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
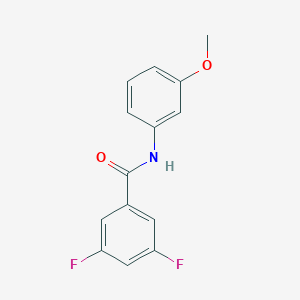
![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)